Cas no 352333-42-7 (2-{(4-methylphenyl)methylsulfanyl}-1H-1,3-benzodiazole)
352333-42-7 structure
Product Name:2-{(4-methylphenyl)methylsulfanyl}-1H-1,3-benzodiazole
Número CAS:352333-42-7
MF:C15H14N2S
Megavatios:254.350061893463
CID:1476559
PubChem ID:708037
Update Time:2025-06-12
2-{(4-methylphenyl)methylsulfanyl}-1H-1,3-benzodiazole Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Benzimidazole, 2-[[(4-methylphenyl)methyl]thio]-
- 2-{(4-methylphenyl)methylsulfanyl}-1H-1,3-benzodiazole
- MFCD00442858
- 2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole
- HS-8514
- 2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole
- Z19649812
- 2-(p-tolylmethylsulfanyl)-1H-benzimidazole
- UPCMLD0ENAT5477243:001
- 352333-42-7
- EU-0081511
- STK865479
- F1033-0032
- 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole
- SCHEMBL12604481
- 2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole
- AKOS000275393
- Maybridge1_003441
-
- Renchi: 1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-18-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
- Clave inchi: DVMKQOOVHYAHEG-UHFFFAOYSA-N
- Sonrisas: S(C1=NC2C=CC=CC=2N1)CC1C=CC(C)=CC=1
Atributos calculados
- Calidad precisa: 254.08792
- Masa isotópica única: 254.08776963g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 3
- Complejidad: 263
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4
- Superficie del Polo topológico: 54Ų
Propiedades experimentales
- PSA: 28.68
2-{(4-methylphenyl)methylsulfanyl}-1H-1,3-benzodiazole PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1033-0032-2μmol |
2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
352333-42-7 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1033-0032-5μmol |
2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
352333-42-7 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1033-0032-10μmol |
2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
352333-42-7 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1033-0032-20μmol |
2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
352333-42-7 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1033-0032-1mg |
2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
352333-42-7 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1033-0032-2mg |
2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
352333-42-7 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1033-0032-3mg |
2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
352333-42-7 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1033-0032-4mg |
2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
352333-42-7 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1033-0032-5mg |
2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
352333-42-7 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1033-0032-10mg |
2-{[(4-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole |
352333-42-7 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
2-{(4-methylphenyl)methylsulfanyl}-1H-1,3-benzodiazole Literatura relevante
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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